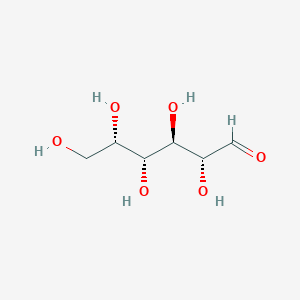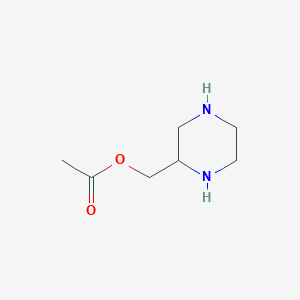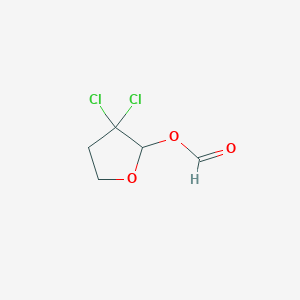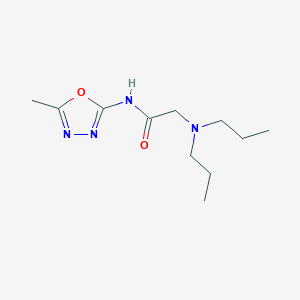
4-Nonylphenol
Vue d'ensemble
Description
Le 4-nonylphénol est un composé organique appartenant à la famille des alkylphénols. Il est caractérisé par un cycle phénol substitué par un groupe nonyle en position para. Ce composé est un liquide visqueux jaune clair avec une odeur phénolique, modérément soluble dans l'eau mais soluble dans l'alcool . Le 4-nonylphénol est largement utilisé dans la production de tensioactifs non ioniques, essentiels dans les détergents, les peintures, les pesticides, les produits de soins personnels et les plastiques .
Applications De Recherche Scientifique
Le 4-nonylphénol a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers tensioactifs et polymères.
Biologie : Étudié pour ses propriétés de perturbation endocrinienne et ses effets sur les organismes aquatiques.
Médecine : Enquêté pour son impact potentiel sur la santé humaine, en particulier son activité œstrogénique.
Industrie : Utilisé dans la production de détergents, d'émulsifiants et d'additifs pour huiles lubrifiantes.
5. Mécanisme d'action
Le 4-nonylphénol exerce ses effets principalement par son interaction avec les récepteurs aux œstrogènes. Il agit comme un agoniste du récepteur aux œstrogènes couplé aux protéines G (GPER), conduisant à l'activation des voies œstrogéniques. Cette interaction peut perturber les fonctions hormonales normales et a été liée à divers effets néfastes sur les processus de reproduction et de développement .
Composés similaires :
Octylphénol : Un autre alkylphénol avec une chaîne alkylique plus courte.
Éthoxylates de nonylphénol : Dérivés du 4-nonylphénol avec des groupes éthoxy.
Bisphénol A : Un composé phénolique avec deux groupes phénol connectés par un pont propane.
Comparaison :
Octylphénol : Structure similaire mais moins hydrophobe en raison de la chaîne alkylique plus courte.
Éthoxylates de nonylphénol : Plus hydrophile et utilisé comme tensioactifs.
Bisphénol A : Structurellement différent avec deux groupes phénol, utilisé dans la production de plastiques polycarbonate et de résines époxy.
Le 4-nonylphénol est unique en raison de sa structure spécifique et de son utilisation généralisée dans les applications industrielles, notamment dans la production de tensioactifs et son rôle de perturbateur endocrinien .
Mécanisme D'action
Target of Action
4-Nonylphenol (4-NP) is an organic compound that primarily targets the estrogen receptors in various organisms . It acts as an endocrine disruptor and xenoestrogen, due to its ability to mimic estrogen-like activity .
Mode of Action
4-NP interacts with its targets, the estrogen receptors, by binding to them in a similar way as natural estrogens. This interaction can trigger changes in the normal functioning of the endocrine system, leading to various physiological and developmental effects .
Biochemical Pathways
The biochemical pathways affected by 4-NP are primarily those involved in hormone regulation and reproduction. 4-NP can disrupt these pathways by mimicking the action of estrogen, leading to imbalances in hormone levels and potentially causing reproductive toxicity . Furthermore, 4-NP has been found to increase the secretion of certain cytokines in human placenta cell cultures .
Pharmacokinetics
The pharmacokinetics of 4-NP involve its absorption, distribution, metabolism, and excretion (ADME). A physiologically based pharmacokinetic (PBPK) model has been developed to study these properties . This model revealed gender differences in the pharmacokinetics of 4-NP, with females showing a shorter mean half-life and larger clearance for all doses than males .
Result of Action
The molecular and cellular effects of 4-NP’s action are diverse and depend on the specific organism and exposure level. In aquatic organisms, 4-NP can cause acute toxic effects, growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . In humans, exposure to 4-NP has been linked to various health effects, including endocrine disruption and potential tumorigenesis .
Action Environment
The action, efficacy, and stability of 4-NP can be influenced by various environmental factors. 4-NP is persistent in the aquatic environment and can enter the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, and groundwater discharge . Its prevalence in the environment and potential for bioaccumulation make it a significant environmental pollutant .
Analyse Biochimique
Biochemical Properties
4-Nonylphenol is known to interact with various enzymes, proteins, and other biomolecules. It has been reported as antiandrogen by using a yeast detection system . The molecular mechanism for the antiandrogenic action of nonylphenol has been reported .
Cellular Effects
This compound has been shown to have various effects on cells. It was found to be cytotoxic to cells, as revealed by a decrease of the cell number and the decrement of mitochondrial functionality after 24h of treatment . This compound also reduced the number of cells entering into S-phase and interfered with epidermal growth factor signaling, with consequent negative effects on cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors, mimicking the activity of estrogen . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown that iron oxides promoted this compound degradation and enzyme activities in sediments, while multi-wall carbon nanotubes (MWCNTs) inhibited these activities .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that this compound had a significant negative effect on the weight of body organs in male mice . It further had an adverse effect on spermatogenesis and sperm quality with a resultant impact on male mice fertility with hormonal imbalance .
Metabolic Pathways
This compound is involved in various metabolic pathways. Seven various metabolic pathways of this compound were identified by both in silico and in vitro, and CYP1A2, 2C19, and 2D6 were the mainly participating enzymes .
Transport and Distribution
This compound enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources . It has been found in many human tissue samples and its precursor identified in sewage, sediments, rivers, and drinking water .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 4-nonylphénol est généralement synthétisé par l'alkylation du phénol avec du nonène. La réaction est catalysée par un acide, tel que l'acide sulfurique ou un catalyseur acide solide. Le processus implique la substitution électrophile aromatique du cycle phénol par le groupe nonyle .
Méthodes de production industrielle : Dans les milieux industriels, la production de 4-nonylphénol implique l'utilisation de réacteurs haute pression et de systèmes à flux continu pour assurer un mélange efficace et l'achèvement de la réaction. Les conditions de réaction sont soigneusement contrôlées afin d'optimiser le rendement et de minimiser les sous-produits. Le produit est ensuite purifié par distillation et autres techniques de séparation .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-nonylphénol subit diverses réactions chimiques, notamment :
Oxydation : Le 4-nonylphénol peut être oxydé pour former des éthoxylates de nonylphénol, utilisés comme tensioactifs.
Réduction : Les réactions de réduction peuvent convertir le 4-nonylphénol en dérivés de nonylphénol avec différents groupes fonctionnels.
Substitution : Les réactions de substitution électrophile peuvent introduire d'autres substituants sur le cycle phénol.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les acides sulfoniques sont utilisés en conditions acides ou basiques.
Principaux produits :
Oxydation : Éthoxylates de nonylphénol.
Réduction : Dérivés de nonylphénol.
Substitution : Nonylphénols halogénés ou sulfonés.
Comparaison Avec Des Composés Similaires
Octylphenol: Another alkylphenol with a shorter alkyl chain.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with ethoxy groups.
Bisphenol A: A phenolic compound with two phenol groups connected by a propane bridge.
Comparison:
Octylphenol: Similar in structure but less hydrophobic due to the shorter alkyl chain.
Nonylphenol Ethoxylates: More hydrophilic and used as surfactants.
Bisphenol A: Structurally different with two phenol groups, used in the production of polycarbonate plastics and epoxy resins.
This compound is unique due to its specific structure and widespread use in industrial applications, particularly in the production of surfactants and its role as an endocrine disruptor .
Propriétés
IUPAC Name |
4-nonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHQQFPSIBGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033836 | |
| Record name | 4-Nonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid | |
| Record name | 4-Nonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/ | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C (235 °F) - closed cup | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.950 g/cu cm at 20 °C | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/ | |
| Record name | 4-Nonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous, yellow liquid | |
CAS No. |
104-40-5, 68081-86-7 | |
| Record name | 4-Nonylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nonylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, nonyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 °C, 41 - 42.5 °C | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-nonylphenol (4-NP) exhibits estrogenic activity by binding to the estrogen receptor (ER) [, , ]. This interaction can lead to various downstream effects, including the stimulation of vitellogenin gene expression in fish hepatocytes [], altered gene transcription in cells [], and the growth of breast cancer cell lines []. 4-NP has been shown to affect plasma and pituitary gonadotropin levels in female fish, specifically suppressing FSH and LH levels, which are crucial for gonadal development []. It can also disrupt normal endocrine functions in fish, leading to adverse effects on growth, survival, and reproductive performance []. In some instances, 4-NP exposure has been linked to histological distortions and altered liver enzyme efficiency in toads [].
A: The provided research does not focus on catalytic properties or applications of this compound. Its primary use has been as a surfactant precursor and metabolite, particularly in the form of this compound ethoxylates [, , , , ].
A: Yes, molecular orbital (MO) simulations were used to study the surface photocatalytic reactions of 4-NP on titanium dioxide (TiO2) semiconductors []. These simulations helped understand the mechanism of 4-NP degradation during photocatalytic wastewater treatment.
A: Studies have shown that alkylphenolic compounds with bulky alkyl groups or higher carbon numbers, such as 4-NP and 4-tert-octylphenol, possess higher estrogenic capacity []. This suggests that the size and structure of the alkyl group significantly influence the compound's ability to bind to the ER and exert estrogenic effects.
A: While specific SHE regulations are not detailed in the research, it is mentioned that 4-NP has been listed as a priority hazardous substance in the European Union due to its potential for endocrine disruption [, ]. This listing underscores the need for risk minimization and responsible practices regarding its production, use, and disposal.
A: Research on 4-NP in fish demonstrates its absorption and distribution to various tissues, including bile, liver, muscle, and pyloric caecae []. Metabolism studies reveal its biotransformation into metabolites such as glucuronide and sulfate conjugates, primarily in the liver []. While 4-NP is ultimately excreted, a significant portion remains deposited in muscle tissue [], contributing to its persistence and potential long-term effects.
A: The provided research focuses on the toxicological effects of 4-NP rather than its efficacy. In vitro studies using the E-screen assay (MCF-7 cell proliferation) demonstrate 4-NP's estrogenic activity, particularly for 4-tert-octylphenol and 4-NP, which are more potent than other tested compounds []. In vivo studies on fish demonstrate 4-NP's ability to disrupt endocrine function and affect reproduction [, , , ].
ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to 4-NP.
A: 4-NP raises significant toxicological concerns due to its estrogenic activity [, , ]. Research highlights its potential to disrupt endocrine function in various species, including fish [, , , ] and toads []. Chronic exposure to 4-NP has been linked to adverse effects on growth, survival, and reproduction in aquatic organisms [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)


![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)


![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)



